1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Molecular recognition Physicochemical property Structural biology

Structurally unique 6-oxo-1,6-dihydropyridazine-3-carboxamide combining an N1-benzyl substituent with an N-(furan-2-ylmethyl) amide side chain—a dual substitution pattern unavailable in any other commercial analog. Directly applicable to kinase inhibitor programs targeting ALK, c-Met, and VEGFR-2 (scaffold from US20130190298A1), and proteasome 20S subunit modulation (cf. PDB 8OLU). Ideal for diversity-oriented screening libraries and SAR studies. Researchers seeking reproducible binding signatures in kinase or proteasome assays should choose this exclusive compound.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 1049540-35-3
Cat. No. B2467645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS1049540-35-3
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NCC3=CC=CO3
InChIInChI=1S/C17H15N3O3/c21-16-9-8-15(17(22)18-11-14-7-4-10-23-14)19-20(16)12-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,18,22)
InChIKeyDCULHMGTSGLBLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049540-35-3) – Procurement-Relevant Structural and Chemical Profile


1-Benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049540-35-3) is a synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridazine-3-carboxamide class, characterized by a pyridazinone core bearing an N1-benzyl substituent and a furan-2-ylmethyl carboxamide side chain [1]. Its molecular formula is C17H15N3O3 with a molecular weight of 309.32 g/mol [2]. The compound incorporates a dual aromatic substitution pattern – benzyl on the pyridazinone nitrogen and furfuryl on the amide – that is structurally distinct within this scaffold family and relevant to medicinal chemistry programs targeting kinase inhibition and proteasome modulation [3][4].

Why 1-Benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Cannot Be Replaced by In-Class Analogs


The 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold is amenable to diverse N1 and amide substituents, yet even minor alterations profoundly shift target engagement profiles [1]. The target compound uniquely combines an N1-benzyl group with an N-(furan-2-ylmethyl) amide, generating a pharmacophore distinct from analogs such as N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (MW 229.23, lacks N1-benzyl), 1-benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (PDB 8OLU, aryl amide), or N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (lacks N1-benzyl). Each substituent contributes distinct hydrogen-bonding capacity, lipophilicity, and steric bulk that cannot be replicated by swapping individual moieties [2][3]. Generic substitution therefore risks loss of the specific binding signatures required for reproducible kinase or proteasome assay outcomes.

Quantitative Differentiation Evidence for 1-Benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049540-35-3) Versus Closest Analogs


Molecular Weight and Formula Differentiation Versus N-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 371221-70-4)

The target compound (MW 309.32, C17H15N3O3) is significantly larger than the simple N-benzyl analog N-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (MW 229.23, C12H11N3O2), reflecting the presence of the N1-benzyl group and the furan-2-ylmethyl substituent [1][2]. This translates to 80.09 g/mol greater molecular mass, approximately three additional heavy atoms (23 vs. ~17), and an additional hydrogen bond acceptor (4 vs. ~3). The larger, more polarizable surface area is predicted to enhance binding interactions with hydrophobic kinase pockets and proteasome active sites [3].

Molecular recognition Physicochemical property Structural biology

Lipophilicity (XLogP3) and Polar Surface Area Differentiation Versus N-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

The target compound has a computed XLogP3 of 1.3 and topological polar surface area (TPSA) of 74.9 Ų, with 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. In contrast, the simpler N-benzyl analog (C12H11N3O2) lacks the N1-benzyl and furfuryl groups, resulting in a predicted lower XLogP (estimated ~0.3–0.6 based on smaller alkyl/aryl surface area) and reduced TPSA (~55–65 Ų) [2]. The target compound’s balanced lipophilicity and moderate polar surface area place it within favorable drug-like property space (Lipinski Rule of Five compliant), while the furan oxygen provides an additional hydrogen bond acceptor that can engage kinase hinge residues or proteasome active site threonine [3].

Drug-likeness ADME Physicochemical profiling

Class-Level Kinase Inhibition Potential: Pyridazine-3-carboxamide Scaffold Validated Against ALK and VEGFR-2

Pyridazine-3-carboxamide derivatives are established protein kinase inhibitors. US Patent US20130190298A1 discloses that substituted pyridazine carboxamide compounds exhibit unexpected drug properties as inhibitors of protein kinases, especially against ALK (anaplastic lymphoma kinase) and c-Met, and are useful for treating disorders related to abnormal protein kinase activities including cancer [1]. Independently, Jaballah et al. (2019) demonstrated that 6-oxo-1,6-dihydropyridazine-3-yl derivatives achieve nanomolar VEGFR-2 inhibitory potency; compound 18b (a 6-oxo-1,6-dihydropyridazine-3-yl urea derivative) exhibited IC50 = 60.7 nM against VEGFR-2, with >80% inhibition at 10 μM in cellular HUVEC proliferation assays [2]. The target compound (CAS 1049540-35-3) contains the identical 6-oxo-1,6-dihydropyridazine-3-carboxamide core structure defined in both the patent and the peer-reviewed study. While direct IC50 data for this specific substitution pattern have not been published in accessible literature, the core scaffold is validated for kinase inhibition, and the furan-2-ylmethyl amide moiety is explicitly covered within the scope of the Sloan-Kettering patent (EP2518063) on pyridazinones and furan-containing compounds for proliferative diseases [3].

Kinase inhibition Cancer Anti-angiogenesis

Proteasome Binding Evidence for the 1-Benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Scaffold

A closely related 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide derivative (1-benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide) has been co-crystallized with the Leishmania tarentolae proteasome 20S subunit, with the structure deposited as PDB ID 8OLU at 2.59 Å resolution by electron microscopy (deposited March 30, 2023) [1]. The structural data confirm that the 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold engages the proteasome active site. The target compound (CAS 1049540-35-3) shares the identical 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide core and differs only in the amide substituent (furan-2-ylmethyl vs. 3-(cyclopropylcarbamoyl)phenyl). BindingDB records for related 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives show proteasome β5 subunit IC50 values in the micromolar to nanomolar range [2]. The furan-2-ylmethyl group is predicted to engage the proteasome substrate-binding channel via π-stacking and hydrogen bonding, potentially modifying selectivity compared to aryl amide analogs [3].

Proteasome inhibition Parasitology Structural biology

Structural Uniqueness Within the Commercially Available 6-Oxo-1,6-dihydropyridazine-3-carboxamide Chemical Space

A survey of commercially available 6-oxo-1,6-dihydropyridazine-3-carboxamide compounds reveals that the simultaneous presence of an N1-benzyl group and an N-(furan-2-ylmethyl) amide is exclusive to CAS 1049540-35-3. Closest commercially listed analogs include 1-benzyl-6-oxo-N-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide (CAS 1049502-17-1, aryl amide), N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 850018-03-0, benzyl amide), 1-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (fluorinated benzyl), and N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (lacks N1-benzyl) [1][2]. The target compound uniquely combines the benzyl N1 substituent (providing π-stacking and hydrophobic interactions) with the furan-2-ylmethyl amide (contributing an oxygen heteroatom for hydrogen bonding). This dual substitution pattern is not replicated in any other commercially listed compound, making the target compound irreplaceable for structure-activity relationship (SAR) studies exploring the cooperative effect of N1-benzyl and furfuryl amide moieties on target binding [3].

Chemical diversity Scaffold uniqueness Medicinal chemistry

Recommended Research Application Scenarios for 1-Benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1049540-35-3)


Kinase Inhibitor Lead Generation and SAR Expansion (ALK, c-Met, VEGFR-2)

The target compound is a direct candidate for kinase inhibitor screening programs targeting ALK, c-Met, and VEGFR-2, based on the validated 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold described in US Patent US20130190298A1 [1] and the VEGFR-2 inhibitory activity (IC50 = 60.7 nM – 1.8 μM) demonstrated for structurally analogous pyridazine derivatives [2]. Researchers can use this compound as a starting point to systematically vary the N1-benzyl and furan-2-ylmethyl amide substituents to map kinase selectivity determinants.

Proteasome Inhibitor Development for Parasitic Diseases (Leishmaniasis)

The confirmed binding of a structurally analogous 1-benzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide derivative to the Leishmania tarentolae proteasome 20S subunit (PDB 8OLU, 2.59 Å resolution) [3] validates this scaffold for proteasome-targeting research. The target compound (CAS 1049540-35-3) is a logical next-step candidate for proteasome inhibition assays, with the furan-2-ylmethyl amide potentially conferring differentiated selectivity versus the co-crystallized ligand.

Chemical Biology Tool for NF-κB/MAPK Pathway Studies

The N,1-dibenzyl analog (CAS 850018-03-0) has been reported to inhibit JNK2 in the NF-κB/MAPK pathway, reducing TNF-α and IL-6 release in cellular models . The target compound's furan-2-ylmethyl amide may alter kinase selectivity within this pathway, making it a valuable tool compound for dissecting JNK-dependent versus JNK-independent inflammatory signaling.

Chemical Diversity Library Enrichment for Fragment-Based and Phenotypic Screening

The compound's unique dual substitution pattern (N1-benzyl + furan-2-ylmethyl amide) is not replicated by any other commercially available 6-oxo-1,6-dihydropyridazine-3-carboxamide derivative [4][5]. This structural exclusivity makes the compound a high-value addition to diversity-oriented screening libraries, particularly for academic and industrial screening centers seeking to maximize chemical space coverage within the pyridazinone scaffold family.

Quote Request

Request a Quote for 1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.